Cas no 1711-02-0 (4-Iodobenzoyl chloride)

4-Iodobenzoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodobenzoyl chloride
- p-Iodobenzoyl Chloride
- 4-iodobenzoic acid chloride
- 4-iodo-benzoyl chloride
- Benzoyl chloride,4-iodo
- Benzoyl chloride,p-iodo
- p-iodobenzoic acid chloride
- p-iodo-benzoylchloride
- Benzoylchloride, p-iodo- (6CI,7CI,8CI)
- 4-Iodobenzenecarbonyl chloride
- NSC 97335
- 4-iodo-benzoylchlorid
- Benzoylchloride,4-iodo-
- Benzoyl chloride, p-iodo-
- 4-Iodobenzoicacid chloride
- 4-Iodobenzoylchloride97%
- 4-Iodobenzoyl chloride,98%
- Benzoyl chloride, 4-iodo-
- 4-iodobenzoylchloride
- NJAKCIUOTIPYED-UHFFFAOYSA-N
- 4iodobenzoyl chloride
- rho-iodobenzoyl chloride
- 4-iodo benzoyl chloride
- Benzoyl chloride,4-iodo-
- p-iodo benzoic aci
- NSC-97335
- 4-Iodobenzoic acid chloride;Benzoyl chloride, p-iodo-
- AKOS005256953
- AC-26055
- P-IODO-BENZOYL CHLORIDE
- 4-Iodobenzoyl chloride, 97%
- p-iodo benzoic acid chloride
- MFCD00001058
- EINECS 216-974-7
- DTXSID5061904
- NS00025611
- FY4KZ93RHK
- A20374
- UNII-FY4KZ93RHK
- I0508
- AM20030143
- SCHEMBL65396
- 1711-02-0
- 4-iodo-1-benzenecarbonyl chloride
- NSC97335
- FT-0618786
- J-010688
- PS-10794
- FT-0618785
- DB-064808
- DTXCID3035478
- FI07801
- 216-974-7
-
- MDL: MFCD00001058
- Inchi: 1S/C7H4ClIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H
- InChI Key: NJAKCIUOTIPYED-UHFFFAOYSA-N
- SMILES: IC1C([H])=C([H])C(C(=O)Cl)=C([H])C=1[H]
- BRN: 774718
Computed Properties
- Exact Mass: 265.90000
- Monoisotopic Mass: 265.9
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 17.1
- XLogP3: 4
- Surface Charge: 0
Experimental Properties
- Color/Form: Milky white crystalline powder
- Density: 1.9367 (estimate)
- Melting Point: 63.0 to 67.0 deg-C
- Boiling Point: 100°C/0.7mmHg(lit.)
- Flash Point: >110°C
- Refractive Index: 1.635
- Solubility: Soluble in toluene and benzene.
- PSA: 17.07000
- LogP: 2.67020
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
4-Iodobenzoyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305 + P351 + P338-P310
- Hazardous Material transportation number:UN 3261
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S28A-S26-S45-S36/37/39
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Packing Group:II
- Safety Term:8
- Risk Phrases:R34
4-Iodobenzoyl chloride Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Iodobenzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I139A-25g |
4-Iodobenzoyl chloride |
1711-02-0 | 97% | 25g |
¥344.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0508-25g |
4-Iodobenzoyl chloride |
1711-02-0 | 98.0%(T) | 25g |
¥1485.0 | 2022-06-10 | |
TRC | I689580-50mg |
4-Iodobenzoyl Chloride |
1711-02-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM344499-25g |
4-Iodobenzoyl chloride |
1711-02-0 | 95%+ | 25g |
$59 | 2022-06-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD32256-5g |
4-Iodobenzoyl chloride |
1711-02-0 | 98% | 5g |
¥82.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD32256-25g |
4-Iodobenzoyl chloride |
1711-02-0 | 98% | 25g |
¥248.0 | 2022-03-01 | |
Apollo Scientific | OR6727-100g |
4-Iodobenzoyl chloride |
1711-02-0 | 96% | 100g |
£75.00 | 2025-02-20 | |
TRC | I689580-500mg |
4-Iodobenzoyl Chloride |
1711-02-0 | 500mg |
$ 80.00 | 2022-06-04 | ||
Alichem | A013032539-500mg |
4-Iodobenzoyl chloride |
1711-02-0 | 97% | 500mg |
863.90 USD | 2021-06-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I139A-5g |
4-Iodobenzoyl chloride |
1711-02-0 | 97% | 5g |
¥109.0 | 2022-06-10 |
4-Iodobenzoyl chloride Related Literature
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Sanwang Li,Filip Cuyckens,Frederic Lynen,Frank Vanhaecke J. Anal. At. Spectrom. 2019 34 708
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Lucia González,Sara Graus,Rosa M. Tejedor,Anjana Chanthapally,José Luis Serrano,Santiago Uriel CrystEngComm 2020 22 6010
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Catharina S. J. van Hooy-Corstjens,Yvette B. J. Aldenhoff,Menno L. W. Knetsch,Leon E. Govaert,Ece Arin,Hans Erli,Leo H. Koole J. Mater. Chem. 2004 14 3008
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4. Kijanimicin. Part 3. Structure and absolute stereochemistry of kijanimicinAlan K. Mallams,Mohindar S. Puar,Randall R. Rossman,Andrew T. McPhail,Ronald D. Macfarlane,Richard L. Stephens J. Chem. Soc. Perkin Trans. 1 1983 1497
-
Jianqiang Fan,Xiao Xu,Wei Yu,Zhihong Wei,Dengqing Zhang Polym. Chem. 2020 11 1947
Additional information on 4-Iodobenzoyl chloride
4-Iodobenzoyl Chloride (CAS No. 1711-02-0): A Versatile Reagent in Organic Synthesis and Pharmaceutical Research
4-Iodobenzoyl chloride (CAS No. 1711-02-0) is a valuable reagent in the field of organic synthesis and pharmaceutical research. This compound, also known as 4-iodobenzoyl chloride or p-iodobenzoyl chloride, is an aromatic acyl halide that has gained significant attention due to its unique chemical properties and wide range of applications. In this article, we will explore the structure, synthesis, reactivity, and recent advancements in the use of 4-iodobenzoyl chloride in various scientific domains.
Structure and Properties
4-Iodobenzoyl chloride is a white to off-white crystalline solid with a molecular formula of C8H5ClI. It has a molecular weight of 256.58 g/mol and a melting point of approximately 65-67°C. The compound is highly reactive due to the presence of the acyl chloride functional group, which makes it an excellent electrophile in nucleophilic acyl substitution reactions. The iodine substituent on the aromatic ring further enhances its reactivity by providing additional electron-withdrawing effects.
Synthesis
The synthesis of 4-iodobenzoyl chloride can be achieved through several methods. One common approach involves the reaction of 4-iodobenzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction typically proceeds under reflux conditions and yields high purity 4-iodobenzoyl chloride. Another method involves the direct chlorination of 4-iodobenzonitrile using chlorine gas or other chlorinating agents. These synthetic routes are well-documented in the literature and have been optimized for industrial-scale production.
Reactivity and Applications
The reactivity of 4-iodobenzoyl chloride is primarily attributed to its acyl chloride functional group, which readily undergoes nucleophilic attack to form amides, esters, and other derivatives. This makes it an essential reagent in the synthesis of complex organic molecules, particularly those used in pharmaceuticals and materials science. For example, 4-iodobenzoyl chloride can be used to introduce an iodinated benzoyl moiety into various substrates, which can then be further functionalized through cross-coupling reactions such as Suzuki-Miyaura coupling or Stille coupling.
In recent years, there has been a growing interest in the use of 4-iodobenzoyl chloride in the development of new pharmaceutical agents. The iodine substituent provides a unique handle for radiolabeling studies, making it useful in drug metabolism and pharmacokinetic investigations. Additionally, the presence of the iodine atom can influence the biological activity of molecules by modulating their lipophilicity and electronic properties.
Recent Research Developments
A study published in the Journal of Medicinal Chemistry highlighted the use of 4-iodobenzoyl chloride in the synthesis of novel antitumor agents. The researchers demonstrated that by incorporating an iodinated benzoyl group into a series of small molecules, they could significantly enhance their cytotoxic activity against various cancer cell lines. The iodine substituent played a crucial role in improving the lipophilicity and cellular uptake of these compounds.
In another study, scientists at a leading pharmaceutical company utilized 4-iodobenzoyl chloride to develop a new class of inhibitors targeting a specific enzyme involved in neurodegenerative diseases. The iodine atom was found to be critical for optimizing the binding affinity and selectivity of these inhibitors, leading to improved therapeutic outcomes in preclinical models.
Safety Considerations
4-Iodobenzoyl chloride, like other acyl chlorides, is highly reactive and can release hydrogen chloride gas upon hydrolysis. Therefore, it should be handled with care under dry conditions to avoid exposure to moisture. Proper personal protective equipment (PPE) such as gloves, goggles, and a fume hood should be used when working with this compound. Additionally, it is important to store 4-iodobenzoyl chloride.
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